molecular formula C22H15ClFN3O3 B11300375 2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide

2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide

Cat. No.: B11300375
M. Wt: 423.8 g/mol
InChI Key: USTAJBNLYLJFQQ-UHFFFAOYSA-N
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Description

2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and a fluorophenyl group

Preparation Methods

The synthesis of 2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step typically involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with chlorophenyl group: The oxadiazole ring is then coupled with a chlorophenyl group using a suitable coupling agent.

    Introduction of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction.

    Attachment of the fluorophenylacetamide: Finally, the fluorophenylacetamide moiety is attached through an amide bond formation reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Common reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate .

Chemical Reactions Analysis

2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxy and chlorophenyl groups.

    Hydrolysis: Hydrolysis of the amide bond can occur under acidic or basic conditions, leading to the formation of corresponding acids and amines.

Common reagents and conditions used in these reactions include anhydrous aluminum chloride, dichloromethane, and various catalysts .

Scientific Research Applications

2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

When compared to similar compounds, 2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide stands out due to its unique combination of structural features. Similar compounds include:

    2-{3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide: This compound has a bromophenyl group instead of a chlorophenyl group.

    2-{3-[5-(3-chlorophenyl)-1,2,4-thiadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide: This compound has a thiadiazole ring instead of an oxadiazole ring.

    2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-chlorophenyl)acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group.

These structural variations can lead to differences in chemical properties and biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C22H15ClFN3O3

Molecular Weight

423.8 g/mol

IUPAC Name

2-[3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H15ClFN3O3/c23-16-5-1-4-15(11-16)22-26-21(27-30-22)14-3-2-6-19(12-14)29-13-20(28)25-18-9-7-17(24)8-10-18/h1-12H,13H2,(H,25,28)

InChI Key

USTAJBNLYLJFQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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